![molecular formula C11H16N2O B3132513 2-amino-N,N-dimethyl-3-phenylpropanamide CAS No. 3705-50-8](/img/structure/B3132513.png)
2-amino-N,N-dimethyl-3-phenylpropanamide
Overview
Description
“2-amino-N,N-dimethyl-3-phenylpropanamide” is a chemical compound with the CAS Number: 3705-50-8 . It has a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular structure of “2-amino-N,N-dimethyl-3-phenylpropanamide” can be represented by the InChI code: 1S/C11H16N2O/c1-13(2)11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,8,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N,N-dimethyl-3-phenylpropanamide” include a molecular weight of 192.26 . More specific properties like melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Medicinal Chemistry and Drug Development
2-amino-N,N-dimethyl-3-phenylpropanamide has been investigated for its potential as a building block in drug design. Researchers explore its reactivity and use it as a precursor to synthesize novel heterocyclic compounds. These derivatives may exhibit biological activity, making them promising candidates for drug development .
Coordination Chemistry
The compound’s amino and carbonyl groups allow it to coordinate with metal ions. Coordination complexes derived from 2-amino-N,N-dimethyl-3-phenylpropanamide may exhibit interesting properties, such as luminescence or catalytic activity. These complexes are relevant in fields like sensors and molecular recognition.
properties
IUPAC Name |
2-amino-N,N-dimethyl-3-phenylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCGVAOWUFKCRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-dimethyl-3-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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